molecular formula C13H21BrN2O2S2 B5731646 5-bromo-N-[3-(4-methylpiperidin-1-yl)propyl]thiophene-2-sulfonamide

5-bromo-N-[3-(4-methylpiperidin-1-yl)propyl]thiophene-2-sulfonamide

Cat. No.: B5731646
M. Wt: 381.4 g/mol
InChI Key: MSMWTGSVNGZJTD-UHFFFAOYSA-N
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Description

5-bromo-N-[3-(4-methylpiperidin-1-yl)propyl]thiophene-2-sulfonamide is a complex organic compound that features a bromine atom, a thiophene ring, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[3-(4-methylpiperidin-1-yl)propyl]thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene ring, followed by the introduction of the bromine atom and the piperidine moiety. Common synthetic routes include:

    Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Formation of Sulfonamide: The brominated thiophene is then reacted with sulfonyl chloride to form the sulfonamide group.

    Introduction of Piperidine Moiety: The final step involves the reaction of the sulfonamide with 4-methylpiperidine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[3-(4-methylpiperidin-1-yl)propyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while the piperidine moiety can undergo reduction to form secondary or tertiary amines.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex structures.

Common Reagents and Conditions

    Bromination: Bromine or NBS, iron or aluminum chloride as catalysts.

    Sulfonamide Formation: Sulfonyl chloride, base such as triethylamine.

    Piperidine Introduction: 4-methylpiperidine, base such as sodium hydride or potassium carbonate.

Major Products

    Substitution Products: Various substituted thiophenes depending on the nucleophile used.

    Oxidation Products: Sulfoxides or sulfones.

    Coupling Products: Complex organic molecules with extended conjugation or functional groups.

Scientific Research Applications

5-bromo-N-[3-(4-methylpiperidin-1-yl)propyl]thiophene-2-sulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates targeting various biological pathways.

    Materials Science: Its unique structural properties make it suitable for the development of organic semiconductors and other advanced materials.

    Biological Studies: The compound can be used to study the interactions of sulfonamides with biological targets such as enzymes and receptors.

Mechanism of Action

The mechanism of action of 5-bromo-N-[3-(4-methylpiperidin-1-yl)propyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the bromine atom and piperidine moiety can enhance binding affinity through hydrophobic interactions and steric effects. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-thiophenesulfonamide: Lacks the piperidine moiety, making it less versatile in terms of biological activity.

    N-[3-(4-methylpiperidin-1-yl)propyl]thiophene-2-sulfonamide: Lacks the bromine atom, which may reduce its reactivity in substitution reactions.

    5-chloro-N-[3-(4-methylpiperidin-1-yl)propyl]thiophene-2-sulfonamide: Similar structure but with a chlorine atom instead of bromine, which can affect its chemical reactivity and biological activity.

Uniqueness

5-bromo-N-[3-(4-methylpiperidin-1-yl)propyl]thiophene-2-sulfonamide is unique due to the presence of both the bromine atom and the piperidine moiety, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

5-bromo-N-[3-(4-methylpiperidin-1-yl)propyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BrN2O2S2/c1-11-5-9-16(10-6-11)8-2-7-15-20(17,18)13-4-3-12(14)19-13/h3-4,11,15H,2,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSMWTGSVNGZJTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCCNS(=O)(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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